molecular formula C11H14BrNO4S B1269649 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine CAS No. 325809-68-5

4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine

Cat. No.: B1269649
CAS No.: 325809-68-5
M. Wt: 336.2 g/mol
InChI Key: VTEGRVPWQCKYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine is a chemical compound with the molecular formula C11H14BrNO4S and a molecular weight of 336.21 g/mol . It is characterized by the presence of a bromine atom, a methoxy group, and a morpholine ring attached to a phenylsulfonyl moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, boronic acids, base (e.g., potassium carbonate), solvent (e.g., ethanol, water).

Major Products Formed

    Substitution Reactions: Substituted derivatives with different nucleophiles.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.

    Coupling Reactions: Biaryl compounds with new carbon-carbon bonds.

Scientific Research Applications

4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. The combination of the bromine atom, methoxy group, and sulfonyl moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(5-bromo-2-methoxyphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-16-10-3-2-9(12)8-11(10)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEGRVPWQCKYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354538
Record name 4-(5-Bromo-2-methoxybenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325809-68-5
Record name 4-(5-Bromo-2-methoxybenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.